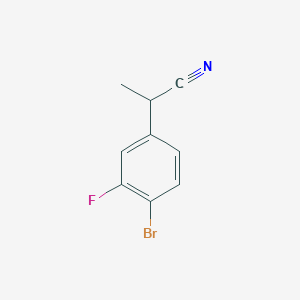

2-(4-Bromo-3-fluorophenyl)propanenitrile

Description

2-(4-Bromo-3-fluorophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted with a bromo and fluoro group at the 4- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₉H₇BrFₙN, with a molecular weight of 242.06 g/mol (calculated based on analogous compounds in ). The bromo and fluoro substituents confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C9H7BrFN |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7BrFN/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,1H3 |

InChI Key |

GGRIKVDUXIPCGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Bromo-3-fluorophenyl)propanenitrile typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

2-(4-Bromo-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can yield primary amines. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-(4-Bromo-3-fluorophenyl)propanenitrile with structurally related compounds, focusing on substituent effects , synthetic yields , and enantiomeric excess (ee) . Key analogs are drawn from , and 5:

Key Observations:

Substituent Position and Reactivity: The ortho-substituted bromo (3r) and chloro (3q) analogs exhibit higher yields (65–66%) compared to the meta-substituted pentanoyl derivative (3p, 52% yield). This suggests steric hindrance or electronic effects in meta positions may reduce reaction efficiency . The absence of para-substituted analogs (e.g., 4-Br) in limits direct comparison, but the 4-Br-3-F substitution in the target compound may enhance electrophilicity for nucleophilic substitution reactions.

Enantioselectivity :

- The ortho -chloro derivative (3q) achieves the highest ee (98%), likely due to reduced steric bulk compared to bromo (3r, 87% ee). Fluorine’s smaller atomic radius in the target compound could theoretically improve stereocontrol, but experimental data are lacking .

Backbone Variation :

- 2-(4-Bromo-3-methylphenyl)acetonitrile () differs by having an acetonitrile (CH₂CN) backbone instead of propanenitrile (CH(CH₃)CN). The shorter chain may limit conformational flexibility, affecting catalytic applications.

Complex Derivatives: Azo-functionalized propanenitriles () demonstrate the compound’s adaptability in forming dyes or coordination complexes. However, their extended conjugation and bulky groups (e.g., phenylethylamino) contrast sharply with the simplicity of the target compound .

Research Implications and Limitations

- Synthetic Gaps : Direct data on this compound are absent in the evidence. Extrapolation from analogs suggests its synthesis via methods like enantioselective radical cross-coupling (analogous to ) could yield moderate ee values (85–95%) due to fluorine’s inductive effects.

- Characterization Needs : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for the target compound (e.g., δ ~2.5 ppm for CH(CH₃)CN in ¹H NMR) would align with trends in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.